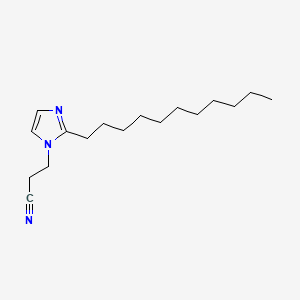

1-(2-Cyanoethyl)-2-undecylimidazole

Description

The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-undecyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-undecylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h14,16H,2-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUPZARBRLCVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC=CN1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066948 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-16-9 | |

| Record name | 1-(Cyanoethyl)-2-undecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecyl-1H-imidazole-1-propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-undecyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Undecyl-1H-imidazole-1-propiononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR29XPF6CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathway and Mechanism of 1-(2-Cyanoethyl)-2-undecylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Cyanoethyl)-2-undecylimidazole, a versatile heterocyclic compound with applications in pharmaceuticals and materials science. The primary synthetic route involves a two-step process: the initial formation of the precursor 2-undecylimidazole followed by its cyanoethylation. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and includes essential characterization data. The content is structured to offer both theoretical understanding and practical guidance for laboratory synthesis.

Introduction

This compound, with the chemical formula C₁₇H₂₉N₃, is a substituted imidazole characterized by a long undecyl chain at the 2-position and a cyanoethyl group at the 1-position of the imidazole ring.[1][2] This unique molecular architecture imparts a combination of lipophilicity from the undecyl group and reactivity from the cyano and imidazole moieties. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. Understanding its synthesis is crucial for researchers looking to utilize this compound in drug discovery and materials development.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-undecylimidazole. The second stage is the subsequent cyanoethylation of this intermediate to yield the final product.

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 2-Undecylimidazole

The precursor, 2-undecylimidazole, can be synthesized through the condensation of a C12 fatty acid derivative with ethylenediamine. A common and efficient method involves the reaction of lauric acid with ethylenediamine, which proceeds through an intermediate 2-undecyl-2-imidazoline, followed by dehydrogenation.

Reaction Mechanism

The reaction between lauric acid and a molar excess of aminoethylethanolamine (a derivative of ethylenediamine) initially forms an amide intermediate at temperatures between 140-160°C.[2] As the temperature is elevated to above 180°C, this amide undergoes cyclization to form the imidazoline ring, releasing a molecule of water.[2] The use of a molar excess of the diamine helps to minimize the formation of undesired side products like amidoesters and diamides and also catalyzes the cyclization step.[2] Subsequent dehydrogenation, which can be achieved using a suitable catalyst (e.g., nickel, palladium) or by air oxidation at elevated temperatures, yields the aromatic imidazole ring.

Experimental Protocol: Synthesis of 2-Undecylimidazole

Materials:

-

Lauric acid

-

Ethylenediamine

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dehydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), if required.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1 molar equivalent) and ethylenediamine (2-3 molar equivalents) in toluene.

-

Heat the mixture to reflux. Water produced during the initial amidation and subsequent cyclization to the imidazoline will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

After cooling, the solvent can be removed under reduced pressure.

-

For the dehydrogenation step, the crude 2-undecyl-2-imidazoline can be heated at an elevated temperature (e.g., 200-250°C) in the presence of a dehydrogenation catalyst or with air bubbling through the mixture.

-

The progress of the dehydrogenation can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the crude 2-undecylimidazole can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Stage 2: Cyanoethylation of 2-Undecylimidazole

The final step in the synthesis is the cyanoethylation of 2-undecylimidazole. This reaction is a classic example of a Michael addition, where the imidazole nitrogen acts as a nucleophile attacking the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism

Cyanoethylation is typically a base-catalyzed reaction.[3] The base (e.g., a strong base like sodium hydroxide or a tertiary amine) deprotonates the N-H of the imidazole ring, increasing its nucleophilicity. The resulting imidazolide anion then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group.[3] This nucleophilic attack leads to the formation of a carbanion intermediate, which is subsequently protonated by a proton source in the reaction mixture (such as the solvent or a trace amount of water) to yield the final product, this compound.

Caption: Base-catalyzed mechanism of the cyanoethylation of 2-undecylimidazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Undecylimidazole

-

Acrylonitrile

-

A basic catalyst (e.g., triethylamine, sodium hydroxide, or a basic ion-exchange resin)

-

A suitable solvent (e.g., ethanol, acetonitrile, or water)

Procedure:

-

In a round-bottom flask, dissolve 2-undecylimidazole (1 molar equivalent) in the chosen solvent.

-

Add a catalytic amount of the base.

-

To this solution, add acrylonitrile (1-1.2 molar equivalents) dropwise at room temperature or with gentle heating (e.g., 25-70°C), depending on the reactivity. The reaction of malononitrile, a related activated methylene compound, with acrylonitrile is vigorous and may require initial ice-bath cooling.

-

Stir the reaction mixture for a period of time, monitoring the progress by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

After the reaction is complete, neutralize the catalyst if necessary. For example, if sodium hydroxide is used, it can be neutralized with a weak acid.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by filtration, washing with a non-polar solvent to remove any unreacted starting materials, followed by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.

Characterization Data

The successful synthesis of this compound should be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉N₃ | [4] |

| Molecular Weight | 275.43 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 52 °C | [4] |

| Boiling Point | 445.2 ± 28.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water; soluble in methanol, ethanol | [5] |

Spectroscopic Data:

-

¹H NMR: Characteristic signals for the imidazole ring protons typically appear in the range of 6.77-7.66 ppm.[1] The protons of the cyanoethyl group will show characteristic triplet signals for the two CH₂ groups. The long undecyl chain will exhibit a triplet for the terminal methyl group and a series of multiplets for the methylene groups.

-

¹³C NMR: The carbon atoms of the imidazole ring typically resonate between 124.87-132.43 ppm.[1] The nitrile carbon will appear at a characteristic downfield shift.

-

FTIR (cm⁻¹): The spectrum should show a characteristic sharp peak for the C≡N stretch of the nitrile group around 2240-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching of the alkyl chain and C=N and C-N stretching of the imidazole ring.

Safety Considerations

-

Acrylonitrile is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Bases such as sodium hydroxide are corrosive. Handle with care.

-

The reaction may be exothermic, especially on a larger scale. Proper temperature control is essential.

Conclusion

The synthesis of this compound is a straightforward process involving the formation of 2-undecylimidazole followed by a base-catalyzed cyanoethylation. This guide provides the fundamental principles and practical steps for its successful laboratory preparation. The versatility of this molecule as a synthetic intermediate makes a thorough understanding of its synthesis valuable for researchers in medicinal chemistry and materials science.

References

Sources

- 1. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PT3583094T - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Cyanoethyl)-2-undecylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Cyanoethyl)-2-undecylimidazole, a versatile heterocyclic compound with significant applications in pharmaceutical development, agriculture, and polymer chemistry. This document delves into the synthesis, spectral analysis, physical characteristics, and safety considerations of this compound, offering a valuable resource for researchers and professionals in relevant fields. The synthesis of this molecule is achieved through the cyanoethylation of 2-undecylimidazole, a reaction that leverages the nucleophilic character of the imidazole ring. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), provides critical insights into its molecular structure and purity. The physical properties, such as melting point, boiling point, density, and solubility, are essential for its handling, formulation, and application. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No. 23996-16-9) is a substituted imidazole derivative characterized by a cyanoethyl group attached to one of the nitrogen atoms of the imidazole ring and an undecyl group at the 2-position.[1][2] This unique combination of a polar cyanoethyl group and a long non-polar undecyl chain imparts amphiphilic properties to the molecule, making it a subject of interest in various chemical and industrial applications.

The imidazole ring is a fundamental heterocyclic scaffold found in many biologically active molecules, including the amino acid histidine. The presence of the undecyl group enhances its lipophilicity, which can be advantageous in drug design for improving membrane permeability. The cyanoethyl group, on the other hand, can participate in various chemical transformations and may contribute to the molecule's overall polarity and reactivity.

This guide aims to provide a detailed examination of the key physicochemical properties of this compound, supported by experimental data and established scientific principles.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of this compound.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a five-membered imidazole ring with an undecyl (C11H23) substituent at the C2 position and a 2-cyanoethyl (-CH2CH2CN) group attached to the N1 position.

Caption: Molecular structure of this compound.

Chemical Identification

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 3-(2-Undecyl-1-imidazolyl)propionitrile | [1] |

| CAS Number | 23996-16-9 | [1][2] |

| Molecular Formula | C17H29N3 | [1][2] |

| Molecular Weight | 275.44 g/mol | [1] |

Synthesis

The primary method for the synthesis of this compound is the cyanoethylation of 2-undecylimidazole. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.[3]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from General Cyanoethylation Procedures)

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the cyanoethylation of imidazoles.[3][4][5]

Materials:

-

2-Undecylimidazole

-

Acrylonitrile

-

A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide resin)[5][6]

-

An appropriate solvent (e.g., dioxane, acetonitrile, or no solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-undecylimidazole in the chosen solvent. If no solvent is used, the reaction can be performed neat.

-

Add a catalytic amount of the basic catalyst to the reaction mixture.

-

Slowly add acrylonitrile to the mixture at room temperature with vigorous stirring. The reaction is often exothermic, and the temperature should be controlled.

-

After the addition is complete, the reaction mixture is typically heated to a temperature between 50-80°C and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration.

-

The excess acrylonitrile and solvent are removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the undecyl chain, the cyanoethyl group, and the imidazole ring.

-

Imidazole Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two protons on the imidazole ring.

-

Cyanoethyl Protons: Two triplets corresponding to the two methylene groups of the cyanoethyl chain. The methylene group attached to the imidazole nitrogen will be more deshielded (downfield) than the methylene group adjacent to the cyano group.

-

Undecyl Protons: A triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the numerous methylene groups of the long alkyl chain, and a triplet for the methylene group attached to the C2 of the imidazole ring.

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

Imidazole Carbons: Signals for the three carbons of the imidazole ring will appear in the aromatic region.

-

Cyano Carbon: A characteristic signal for the nitrile carbon will be observed, typically in the range of δ 115-125 ppm.

-

Cyanoethyl Carbons: Two signals for the two methylene carbons of the cyanoethyl group.

-

Undecyl Carbons: A series of signals for the eleven carbons of the undecyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[7]

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the nitrile group.

-

C-H Stretches: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the alkyl groups.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.

-

C-N Stretch: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (275.44 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the undecyl chain and the cyanoethyl group. The loss of the cyanoethyl group or fragments from the undecyl chain would result in characteristic fragment ions.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its practical application and handling.

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 52 °C | [8] |

| Boiling Point | 445.2 °C (Predicted) | [8] |

| Density | 0.95 g/cm³ (Predicted) | [8][9] |

| Solubility | Insoluble in water; Soluble in Methanol, Ethanol | [10] |

| Vapor Pressure | 4.04E-08 mmHg at 25°C | [9] |

| Refractive Index | 1.514 | [9] |

Experimental Determination of Physical Properties

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[11]

Solubility Determination: A standard procedure involves adding a small, known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is determined. For qualitative assessment, the visual observation of dissolution of a small amount of substance in a given solvent is often sufficient.

Applications

This compound is a versatile intermediate with applications in several key areas:

-

Pharmaceutical Development: It serves as a building block in the synthesis of more complex pharmaceutical compounds. The imidazole moiety is a common feature in many drugs, and the undecyl and cyanoethyl groups can be modified to tune the pharmacological properties of the final molecule.

-

Agricultural Chemicals: It can be used in the formulation of agrochemicals, where its properties may enhance the efficacy or stability of the active ingredients.

-

Polymer Chemistry: The molecule can act as a curing agent or a monomer in the synthesis of specialty polymers, imparting desirable properties such as thermal stability and chemical resistance.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances. It is recommended to store at room temperature.[1]

Conclusion

This compound is a valuable chemical intermediate with a unique set of physicochemical properties that make it suitable for a range of applications in the pharmaceutical, agricultural, and polymer industries. This guide has provided a comprehensive overview of its synthesis, structural characterization, physical properties, and safety information. A thorough understanding of these characteristics is essential for its effective and safe utilization in research and development. Further studies to obtain and publish detailed experimental spectral data would be a valuable contribution to the scientific literature.

References

-

PureSynth. This compound 98.0%. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

IJPPR. Chemical and Pharmacological Properties of Imidazoles. [Link]

-

GSRS. TRIMELLITIC ACID 1-CYANOETHYL-2-UNDECYLIMIDAZOLE SALT. [Link]

-

ResearchGate. Vibrational Spectra, Powder X-Ray Diffractions and Physical Properties of Cyanide Complexes with 1-ethylimidazole. [Link]

-

NIST. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. [Link]

- Google Patents.

-

Wikipedia. Cyanoethylation. [Link]

-

Taylor & Francis. Cyanoethylation – Knowledge and References. [Link]

-

Scribd. Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene Joe A. [Link]

-

Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]

-

NIH. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

-

ScienceDirect. Effect of co-solutes on the physico-chemical properties of surfactant solutions. [Link]

-

ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

ResearchGate. Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. [Link]

-

ResearchGate. 13 C NMR spectrum (CDCl 3 ) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm).. [Link]

-

RSC Publishing. Supplementary Material (ESI) for Green Chemistry. [Link]

-

ResearchGate. SER spectra of N-(2-cyanoethyl)-imidazole: (a) in absence of anion and.... [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. This compound | 23996-16-9 [chemicalbook.com]

- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. asianpubs.org [asianpubs.org]

- 6. US2579580A - Cyanoethylation - Google Patents [patents.google.com]

- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 23996-16-9 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. labsolu.ca [labsolu.ca]

- 11. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole [webbook.nist.gov]

The Versatile Synthon: Unlocking the Potential of 1-(2-Cyanoethyl)-2-undecylimidazole in Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-(2-Cyanoethyl)-2-undecylimidazole (CAS No. 23996-16-9), a molecule poised at the intersection of unique functional groups that unlock a diverse range of applications in modern organic synthesis. We will delve into its synthesis, established utility as a latent curing agent for epoxy resins, and its significant potential as a precursor for functionalized ionic liquids. Furthermore, this guide will present a forward-looking perspective on its inferred applications as a versatile catalytic species and a multidentate ligand in transition metal chemistry. Detailed experimental protocols, mechanistic insights, and comparative data are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound's full potential.

Introduction: A Molecule of Untapped Versatility

This compound, also known as 3-(2-Undecyl-1-imidazolyl)propionitrile, is a C17H29N3 molecule that marries three key structural features: a sterically accessible imidazole ring, a reactive cyanoethyl group, and a long, lipophilic undecyl chain. This unique combination imparts a set of physicochemical properties that are highly desirable in various synthetic contexts. While its primary commercial application to date has been in the formulation of specialty polymers, a deeper analysis of its functional components reveals a much broader scope of potential utility.

The imidazole core is a well-established pharmacophore and a cornerstone of N-heterocyclic carbene (NHC) chemistry, offering catalytic activity and strong coordination to metal centers. The cyanoethyl group, introduced via a Michael addition, is a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. Finally, the C11 alkyl chain provides significant steric bulk and lipophilicity, influencing solubility, reaction kinetics, and the potential for self-assembly or surfactant-like behavior in biphasic systems.

This guide will systematically unpack these features, presenting both documented and prospective applications to provide a comprehensive roadmap for the synthetic chemist.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 23996-16-9 | [1] |

| Molecular Formula | C17H29N3 | [1] |

| Molecular Weight | 275.44 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 52 °C | [2] |

| Solubility | Insoluble in water; Soluble in Methanol, Ethanol | [2] |

Synthesis Pathway: Aza-Michael Addition

The synthesis of this compound is typically achieved through a solvent- and catalyst-free aza-Michael addition of 2-undecylimidazole to acrylonitrile. This reaction is highly efficient and atom-economical.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-undecylimidazole (1.0 eq) and acrylonitrile (1.1-1.5 eq).

-

Reaction Conditions: Heat the neat mixture to 80°C with vigorous stirring. The reaction is typically complete within a few hours.[3]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the excess acrylonitrile is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.[3]

Caption: Synthesis of this compound via Aza-Michael Addition.

Application as a Latent Curing Agent for Epoxy Resins

One of the most well-documented applications for cyanoethylated imidazoles is as latent curing agents for epoxy resins.[4] Latency is a critical property in many industrial applications, allowing for the formulation of stable, one-component epoxy systems that cure only upon the application of heat.

Mechanism of Curing

The curing of epoxy resins with imidazole-based agents proceeds via anionic polymerization. The lone pair of electrons on the N-3 nitrogen of the imidazole ring initiates the process by attacking an epoxide ring, leading to the formation of an alkoxide anion. This anion then propagates the polymerization by attacking subsequent epoxide monomers.

The presence of the cyanoethyl group and the long undecyl chain in this compound contributes to its latency. The steric hindrance from the undecyl group at the 2-position and the electron-withdrawing nature of the cyanoethyl group on the N-1 nitrogen reduce the nucleophilicity of the N-3 nitrogen at ambient temperatures. Upon heating, the increased thermal energy overcomes this barrier, initiating the curing process.[5]

Caption: Synthesis of Imidazolium Ionic Liquids.

Potential Applications of Derived Ionic Liquids

-

Surfactants and Emulsifiers: The amphiphilic nature of the resulting imidazolium cations, with a charged headgroup and two long alkyl chains, suggests their use as surfactants in various applications, including microemulsions and as templates for nanomaterial synthesis. [6]* Phase-Transfer Catalysts: Long-chain quaternary ammonium and phosphonium salts are effective phase-transfer catalysts. The synthesized imidazolium salts could facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields. [7][8]* Specialty Solvents: The unique combination of functional groups could lead to ILs with tailored properties for specific applications, such as in extractions or as media for enzymatic reactions.

Inferred Applications in Organic Synthesis

Beyond its established and highly probable applications, the chemical functionalities of this compound suggest its utility as a versatile intermediate and catalyst in a broader range of organic transformations.

As a Versatile Chemical Intermediate

The cyanoethyl group can be readily transformed into other valuable functional groups:

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile moiety yields a carboxylic acid. [9][10]This transformation provides a route to novel amino acids with a long alkyl chain, which could be of interest in peptide synthesis or as chiral ligands.

Hypothetical Protocol: Hydrolysis to 3-(2-Undecyl-1H-imidazol-1-yl)propanoic acid

-

Reaction Setup: Dissolve this compound in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). [11]2. Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the amino acid.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the amino acid.

-

Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.

-

Reduction to Amines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. [12][13][14]This opens up pathways to diamines with a long lipophilic tail, which could be used as building blocks for polymers or as ligands in coordination chemistry.

Hypothetical Protocol: Reduction to 3-(2-Undecyl-1H-imidazol-1-yl)propan-1-amine

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF.

-

Addition of Nitrile: Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Extraction and Purification: Filter the resulting solids and extract the filtrate with an organic solvent. The product can be purified by distillation or chromatography.

As a Catalyst or Ligand

-

Organocatalysis: The imidazole moiety is a known nucleophilic and base catalyst. The steric hindrance provided by the undecyl group could impart unique selectivity in certain organocatalytic reactions.

-

Ligand in Transition Metal Catalysis: The N-3 nitrogen of the imidazole ring and the nitrogen of the cyano group can potentially act as a bidentate ligand for transition metals. The long alkyl chain could enhance the solubility of the resulting metal complexes in nonpolar solvents, making them suitable for homogeneous catalysis in such media. The steric bulk could also influence the coordination geometry and reactivity of the metal center. [15][16]

Conclusion and Future Outlook

This compound is a molecule with a rich and largely unexplored potential in organic synthesis. While its role as a latent curing agent for epoxy resins is established, its utility as a precursor to functionalized ionic liquids and as a versatile chemical intermediate presents exciting opportunities for further research and development. The inferred applications in catalysis and coordination chemistry, though yet to be demonstrated experimentally, are logically sound based on the known reactivity of its constituent functional groups. This technical guide serves as a foundational resource to inspire and enable researchers to unlock the full synthetic potential of this promising compound.

References

-

Epoxy resin compositions for production of storage-stable composites. (2017). Justia Patents. [Link]

- Epoxy resin curing agents. (n.d.).

-

A comparison of some imidazoles in the curing of epoxy resin. (2008). ResearchGate. [Link]

-

This compound 98.0%. (n.d.). PureSynth. [Link]

-

From N-Alkylimidazole Ligands at a Rhenium Center: Ring Opening or Formation of NHC Complexes. (2011). ResearchGate. [Link]

- Fast cure epoxy resin compositions. (n.d.).

- Curing epoxy resins using dicy, imidazole and acid. (n.d.).

-

The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. (2008). ResearchGate. [Link]

- Cyanoacetic acid derivatives as epoxy resin curing agents. (n.d.).

-

Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (2009). [Link]

-

A general and direct synthesis of imidazolium ionic liquids using orthoesters. (2005). Green Chemistry (RSC Publishing). [Link]

-

Alkylimidazoles. (2020). Encyclopedia MDPI. [Link]

-

2-methylimidazole as a common latent curing agent for epoxy-based adhesives. (2022). [Link]

-

Conversions after given time of the aza‐Michael addition of 1 and 2 to... (2016). ResearchGate. [Link]

-

Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009). ResearchGate. [Link]

- Preparation method of alkyl imidazole carboxylate ionic liquid. (n.d.).

-

Synthesis of ionic liquid C12C1IM–Cl. (2021). ResearchGate. [Link]

-

A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. (2019). Engineered Science Publisher. [Link]

-

Mechanism of imidazole catalysis in the curing of epoxy resins. (1983). ResearchGate. [Link]

-

TRIMELLITIC ACID 1-CYANOETHYL-2-UNDECYLIMIDAZOLE SALT. (n.d.). gsrs. [Link]

-

24.6: Synthesis of Amines. (2022). Chemistry LibreTexts. [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]

-

24.6 Synthesis of Amines. (2023). OpenStax. [Link]

-

Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (2019). Frontiers. [Link]

-

Synthesis of Amines. (n.d.). Jack Westin. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

-

Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (2021). MDPI. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2021). Chemistry LibreTexts. [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. (2022). PMC. [Link]

-

Phase Transfer Catalysis. (2016). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. (2007). Organic Chemistry Portal. [Link]

-

Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. (2022). PMC - NIH. [Link]

-

Nitrile to Acid - Common Conditions. (n.d.). [Link]

-

How To Reduce A Nitrile To An Amine?. (2023). YouTube. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. labsolu.ca [labsolu.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jackwestin.com [jackwestin.com]

- 14. m.youtube.com [m.youtube.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of 1-(2-Cyanoethyl)-2-undecylimidazole

Introduction

1-(2-Cyanoethyl)-2-undecylimidazole, also known as 3-(2-Undecyl-1-imidazolyl)propionitrile, is a versatile heterocyclic organic compound.[1] Its molecular structure, featuring a long undecyl chain, a central imidazole ring, and a cyanoethyl group, imparts unique physicochemical properties that make it a valuable intermediate in various fields, including the synthesis of advanced materials and pharmaceuticals.[2] This guide provides an in-depth technical overview of the predicted thermal stability and degradation profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The stability of a chemical compound under thermal stress is a critical parameter, influencing its storage, handling, and application, particularly in processes requiring elevated temperatures. This document outlines the standard methodologies for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a hypothesized degradation pathway for this compound based on the known thermal behavior of its constituent chemical moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 23996-16-9 | [1][3] |

| Molecular Formula | C₁₇H₂₉N₃ | [1][3] |

| Molecular Weight | 275.44 g/mol | [1][3] |

| Melting Point | 52 °C | [3][4] |

| Boiling Point | 445.2 °C (Predicted) | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Solubility | Insoluble in water; Soluble in Methanol, Ethanol | [3] |

Assessing Thermal Stability: Methodologies

The thermal stability of an organic compound is typically evaluated using a suite of thermoanalytical techniques.[6] The most common and informative of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[6][8] A sample is heated at a constant rate, and any mass loss is recorded, indicating decomposition or volatilization.[8] For imidazole derivatives, TGA can reveal the onset temperature of decomposition and the number of degradation steps.[9]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve provides the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which can be determined from the first derivative of the TGA curve (DTG curve).[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.[7][12] For this compound, DSC can be used to determine its melting point and to observe any exothermic events that may indicate decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature. The DSC thermogram will show an endothermic peak corresponding to the melting point and may show exothermic peaks associated with decomposition.

Conclusion

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of this compound. While awaiting specific experimental data, the analysis of its structural components and the thermal behavior of related compounds suggests a multi-step degradation process. The initial decomposition is likely to involve the scission of the undecyl and cyanoethyl side chains, followed by the cleavage of the imidazole ring at higher temperatures. The proposed experimental protocols for TGA and DSC provide a robust framework for the empirical determination of its thermal properties. This information is crucial for the safe and effective application of this compound in research and development.

References

- Modern Analytical Technique for Characterization Organic Compounds. Google Vertex AI Search.

-

Efficient degradation of alkyl imidazole ionic liquids in simulated sunlight irradiated periodate system: Kinetics, reaction mechanisms, and toxicity evolution. PubMed. [Link]

-

This compound 98.0% | PureSynth. PureSynth. [Link]

-

Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. National Institutes of Health. [Link]

-

Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. [Link]

-

NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]

-

(a): TGA thermogram of control and treated imidazole. ResearchGate. [Link]

-

Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. PubMed. [Link]

-

Thermal Methods of Analysis. Crimson Publishers. [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

-

Theoretical study of the degradation mechanisms of substituted imidazolium cations. ResearchGate. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

Study on the degradation and stabilization of organic matter in waste by means of thermal analyses. ResearchGate. [Link]

-

Thermal Decomposition of Trialkyl/Arylphosphine Gold(I) Cyanide Complexes. ResearchGate. [Link]

-

Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. ResearchGate. [Link]

-

TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. ResearchGate. [Link]

-

Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). ResearchGate. [Link]

-

Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. ResearchGate. [Link]

-

Differential scanning calorimetry (DSC) of compounds 5 (a), 6 (b), 7... ResearchGate. [Link]

-

Thermal degradation of cyano containing ionic liquids. Green Chemistry (RSC Publishing). [Link]

-

Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. SciELO México. [Link]

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. [Link]

-

Alkylimidazoles. Encyclopedia MDPI. [Link]

-

Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. PubMed. [Link]

-

TRIMELLITIC ACID 1-CYANOETHYL-2-UNDECYLIMIDAZOLE SALT. gsrs. [Link]

-

Thermal decomposition of iron cyano complexes in an inert atmosphere. ResearchGate. [Link]

-

Thermal degradation of cyano containing ionic liquids. ResearchGate. [Link]

-

Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. [Link]

-

Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. This compound | 23996-16-9 [chemicalbook.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mt.com [mt.com]

- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Cyanoethyl)-2-undecylimidazole: A Multifaceted Building Block in Polymer Chemistry

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Cyanoethyl)-2-undecylimidazole is a versatile heterocyclic compound emerging as a significant building block in the field of polymer chemistry. Its unique molecular architecture, featuring a reactive imidazole core, a polar cyanoethyl group, and a long, non-polar undecyl chain, imparts a range of desirable properties to polymeric systems. This guide delves into the synthesis, properties, and diverse applications of this compound, with a particular focus on its role as a functional monomer and a highly effective latent curing agent for epoxy resins. The information presented herein is intended to provide a comprehensive technical resource for scientists and researchers exploring the development of advanced materials with tailored functionalities.

Introduction: The Strategic Advantage of Functionalized Imidazoles

The imidazole nucleus is a privileged scaffold in both medicinal chemistry and material science due to its aromaticity, basicity, and ability to coordinate with metals.[1] The strategic placement of functional groups onto the imidazole ring allows for the fine-tuning of its chemical and physical properties. In this compound, this functionalization strategy yields a molecule with distinct domains:

-

The Imidazole Core: The two nitrogen atoms within the five-membered ring provide sites for catalysis and further chemical modification.[2]

-

The 2-Undecyl Group: A long C11 alkyl chain that confers hydrophobicity, flexibility, and compatibility with non-polar polymer backbones.

-

The 1-(2-Cyanoethyl) Group: The nitrile functionality introduces polarity and serves as a reactive handle for various chemical transformations.[3]

This trifecta of functional groups makes this compound a valuable component in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[4]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the cyanoethylation of 2-undecylimidazole. This reaction, a Michael addition, involves the nucleophilic attack of the imidazole nitrogen onto acrylonitrile.

Sources

Methodological & Application

Protocol for Using 1-(2-Cyanoethyl)-2-undecylimidazole as a Corrosion Inhibitor: A Detailed Technical Guide

An Application Note from the Desk of a Senior Application Scientist

Introduction and Scientific Context

Corrosion remains a critical challenge in numerous industries, leading to significant financial losses and structural integrity issues.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly steel, in acidic or chloride-containing environments.[2][3] Among the various classes of organic inhibitors, imidazole derivatives have garnered substantial attention due to their high inhibition efficiencies.

This document provides a detailed protocol for the application and evaluation of 1-(2-Cyanoethyl)-2-undecylimidazole (CAS No: 23996-16-9), a promising corrosion inhibitor.[4][5][6] Its unique molecular structure, featuring a polar imidazole head with a cyanoethyl group and a long nonpolar undecyl tail, imparts excellent surface-active properties, making it highly effective at forming a protective barrier on metal surfaces.

This guide is intended for researchers and materials scientists, offering a framework that combines theoretical understanding with robust, validated experimental protocols. We will delve into the inhibitor's mechanism, provide step-by-step procedures for its evaluation using electrochemical and gravimetric methods, and discuss the interpretation of the resulting data.

Inhibitor Specifications:

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [4][5][7] |

| Synonym(s) | 3-(2-Undecyl-1-imidazolyl)propionitrile; C11Z-CN | [4][7] |

| CAS Number | 23996-16-9 | [5][6][7] |

| Molecular Formula | C₁₇H₂₉N₃ | [4][7] |

| Molecular Weight | 275.44 g/mol | [7] |

| Melting Point | 52 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in Methanol, Ethanol |[4] |

The Causality of Inhibition: Mechanism of Action

The efficacy of this compound stems from its ability to adsorb onto the metal surface, thereby displacing corrosive agents and suppressing the electrochemical reactions responsible for corrosion.[8] The mechanism is multifaceted, involving both physical and chemical interactions.

-

Adsorption Centers: The inhibitor molecule possesses multiple active sites for adsorption. The imidazole ring is rich in π-electrons and contains two nitrogen atoms with lone electron pairs. The cyano group (-C≡N) also has a lone pair on the nitrogen and π-electrons. These sites can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption.[3]

-

Protective Film Formation: Upon adsorption, the long, hydrophobic 11-carbon (undecyl) alkyl chains orient themselves away from the metal surface, forming a dense, non-polar barrier. This film physically blocks the diffusion of corrosive species (like H⁺, Cl⁻, and O₂) to the metal surface.

-

Mixed Inhibition: Imidazole derivatives typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[3][9] This is achieved by blocking the active sites for both processes on the metal surface.

The following diagram illustrates the proposed inhibition mechanism.

Caption: Diagram 1: Corrosion Inhibition Mechanism.

Experimental Evaluation Workflow

To quantitatively assess the performance of this compound, a multi-faceted approach employing gravimetric and electrochemical techniques is required. This ensures a comprehensive and self-validating data set. The following workflow provides a logical progression from sample preparation to advanced analysis.

Caption: Diagram 2: Experimental Evaluation Workflow.

Detailed Experimental Protocols

Materials and Preparation

-

Working Electrode: Mild steel coupons (e.g., API 5L X65 or similar) with a known surface area.

-

Preparation: Sequentially grind the coupons with silicon carbide (SiC) paper of increasing grit (e.g., 240, 600, 1200 grit), rinse with deionized water and ethanol/acetone, and dry in a stream of warm air.[10] Store in a desiccator until use.

-

Corrosive Medium: Prepare the desired corrosive solution, for example, 1 M Hydrochloric Acid (HCl) or 3.5% NaCl solution saturated with CO₂.

-

Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Then, prepare a range of test concentrations (e.g., 10, 50, 100, 200 ppm) by adding the appropriate volume of stock solution to the corrosive medium.

Protocol 1: Weight Loss (Gravimetric) Method

This method provides a direct, average corrosion rate over a long exposure period.[11][12]

-

Initial Measurement: Accurately weigh the prepared steel coupons to four decimal places (W₁).

-

Immersion: Immerse the coupons in beakers containing the corrosive medium with and without (as a blank control) various concentrations of the inhibitor. Ensure the entire coupon is submerged.[1][13]

-

Exposure: Cover the beakers and leave them undisturbed for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.[14]

-

Cleaning: After the exposure period, remove the coupons. Carefully remove the corrosion products by washing with a soft brush in a cleaning solution (e.g., Clarke's solution), followed by rinsing with deionized water and acetone.

-

Final Measurement: Dry the cleaned coupons and re-weigh them accurately (W₂).

-

Calculation:

-

Weight Loss (ΔW): ΔW = W₁ - W₂

-

Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where:

-

ΔW is the mass loss in grams[12]

-

A is the surface area of the coupon in cm²

-

T is the immersion time in hours

-

ρ is the density of the steel in g/cm³ (approx. 7.85 g/cm³)

-

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Protocol 2: Electrochemical Measurements

Electrochemical techniques are rapid and provide detailed mechanistic information.[15] A standard three-electrode cell is used, containing the steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

This technique determines the corrosion current and helps classify the inhibitor type.[16][17]

-

Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Potential Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[15]

-

Data Acquisition: Record the resulting current density as a function of potential. Plot the data as E vs. log(i).

-

Analysis:

-

Extrapolate the linear portions (Tafel regions) of the cathodic and anodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (I_corr).[15]

-

Inhibition Efficiency (IE%): IE% = [(I_corr,blank - I_corr,inh) / I_corr,blank] × 100

-

Inhibitor Type: An inhibitor is considered anodic or cathodic if the displacement in E_corr is greater than 85 mV. If the displacement is less, it is a mixed-type inhibitor.[3]

-

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film.[18][19]

-

Stabilization: As with PDP, allow the system to stabilize at its OCP.

-

Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[20]

-

Data Acquisition: Record the impedance response and present it as Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log f) plots.

-

Analysis:

-

The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates better corrosion resistance.

-

Model the data using an appropriate equivalent electrical circuit (EEC). For many inhibitor systems, a simple Randles circuit is a good starting point.[21]

-

Inhibition Efficiency (IE%): IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100 where R_ct,inh and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

-

Advanced Data Interpretation

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Frumkin, Temkin).[22][23] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used.[24][25] The degree of surface coverage (θ), calculated from IE% (θ = IE%/100), is plotted against the inhibitor concentration (C) to determine the best fit.

Quantum Chemical Calculations

Theoretical calculations based on Density Functional Theory (DFT) can provide profound insights into the inhibitor's mechanism at a molecular level.[26] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can be correlated with inhibition efficiency.[27][28] A high E_HOMO suggests a greater tendency to donate electrons to the metal, while a low ΔE indicates higher reactivity and better inhibition potential.[28]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor. By integrating gravimetric and advanced electrochemical techniques, researchers can obtain reliable, cross-validated data on its performance. Further analysis through adsorption isotherm modeling and quantum chemical calculations can elucidate the underlying inhibition mechanism, paving the way for the design of even more effective corrosion protection strategies.

References

-

Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]

-

Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]

-

Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science. [Link]

-

A Quantum Computational Method for Corrosion Inhibition. ACS Publications. [Link]

-

Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022). MDPI. [Link]

-

Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference. [Link]

-

Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2019). MDPI. [Link]

-

Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2014). ResearchGate. [Link]

-

Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (2020). ResearchGate. [Link]

-

Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

-

Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2024). Baghdad Science Journal. [Link]

-

Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (2019). OHIO Open Library. [Link]

-

Investigation of CO₂ Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). NACE International. [Link]

-

Various adsorption isotherms for different corrosion inhibitors on... ResearchGate. [Link]

-

Why Use Electrochemical Techniques for Corrosion Measurement? Gamry Instruments. [Link]

-

Potentiodynamic polarization methods. Corrosion Doctors. [Link]

-

Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering. [Link]

-

Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (2014). International Journal of Engineering and Technology. [Link]

-

Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

-

Potentiodynamic Corrosion Testing. (2019). ResearchGate. [Link]

-

Potentiodynamic polarization methods for corrosion measurement. ResearchGate. [Link]

-

Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results. [Link]

-

This compound 98.0%. PureSynth. [Link]

-

(a) Weight loss set-up and (b) cleansed specimen after corrosion test. ResearchGate. [Link]

-

Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters. [Link]

-

Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). MDPI. [Link]

-

Antagonistic effect and performance of CO2 corrosion inhibitors: Water chemistry and ionic response. ResearchGate. [Link]

-

Electrochemical behavior and theoretical studies of arylazo (1-naphthyl-2-cyanoacetamide) derivatives as new corrosion inhibitors for Inconel 800 in chloride solution. (2024). Nature. [Link]

-

Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. (2012). ResearchGate. [Link]

-

FO Kaleidoscope* (Beta by AI). Great Britain Journals Press. [Link]

-

Study of Adsorption of Corrosion Inhibitor 1-(2-Aminoethyl)-2-Oleyl-2-Imidazolinium Chloride on Carbon Steel under CO2 Environment by Using In-Situ AFM Measurements. (2017). ResearchGate. [Link]

-

Electrochemical analysis of the corrosion resistance of annealed steel with nickel coating in marine environment simulations: chronoamperometric and voltametric study. (2024). ResearchGate. [Link]

Sources

- 1. iicbe.org [iicbe.org]

- 2. journalspress.uk [journalspress.uk]

- 3. mdpi.com [mdpi.com]

- 4. labsolu.ca [labsolu.ca]

- 5. echemi.com [echemi.com]

- 6. This compound | 23996-16-9 [chemicalbook.com]

- 7. pure-synth.com [pure-synth.com]

- 8. Organic Fine Chemicals, Organic Fine Chemicals Supplier [qinmuchem.com]

- 9. researchgate.net [researchgate.net]

- 10. farsi.msrpco.com [farsi.msrpco.com]

- 11. tcreng.com [tcreng.com]

- 12. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. chesci.com [chesci.com]

- 15. gamry.com [gamry.com]

- 16. Potentiodynamic polarization [corrosion-doctors.org]

- 17. researchgate.net [researchgate.net]

- 18. ijcsi.pro [ijcsi.pro]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. content.ampp.org [content.ampp.org]

- 22. journalcsij.com [journalcsij.com]

- 23. researchgate.net [researchgate.net]

- 24. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]

- 25. content.ampp.org [content.ampp.org]

- 26. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

Application Note & Protocol: Evaluating Corrosion Inhibition of Steel using 1-(2-Cyanoethyl)-2-undecylimidazole via Electrochemical Impedance Spectroscopy (EIS)

Abstract

This document provides a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the quantitative evaluation of corrosion inhibition on steel surfaces. Specifically, it details the application and mechanism of 1-(2-Cyanoethyl)-2-undecylimidazole, a highly effective imidazole-based organic inhibitor. This guide covers the fundamental principles of EIS in corrosion science, the inhibitor's mechanism of action, a detailed step-by-step experimental protocol, and a thorough approach to data analysis and interpretation using equivalent circuit modeling. The objective is to equip researchers with the expertise to conduct reliable and reproducible EIS experiments for assessing the performance of corrosion inhibitors.

Introduction to EIS for Corrosion Analysis

Corrosion is an electrochemical process that causes the degradation of a material, typically a metal, due to its reaction with the surrounding environment. For industries reliant on steel infrastructure, mitigating corrosion is a paramount concern. The addition of corrosion inhibitors to the environment is one of the most economical and practical methods of protection.[1]

Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique for studying corrosion and the efficacy of inhibitors.[2][3][4] Unlike DC techniques that measure a system's response at a steady state, EIS applies a small amplitude AC potential (or current) signal over a wide range of frequencies.[5][6] By analyzing the resulting AC current (or potential) response, one can probe the intricate processes occurring at the metal/electrolyte interface, such as charge transfer, film formation, and mass transport.[4] The primary advantage of EIS is its ability to separate and quantify the resistance and capacitance elements of the electrochemical cell, providing detailed insight into the protective properties of an inhibitor film.[4]

The Inhibitor: this compound

Mechanism of Action: this compound belongs to the class of organic corrosion inhibitors, which function by adsorbing onto the metal surface to form a protective barrier.[7] Imidazole derivatives are particularly effective due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure.[8][9]

The inhibition mechanism involves several key interactions:

-

Adsorption: The inhibitor molecules displace water molecules from the steel surface and adsorb, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites.[1][7]

-

Film Formation: The long undecyl (-C11H23) aliphatic chain provides a hydrophobic character, forming a dense, stable film that repels corrosive species from the surface.

-

Electronic Interactions: The nitrogen atoms in the imidazole ring and the cyano group (-CN) are rich in electrons. They can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to a strong chemisorption bond.[10] This interaction effectively passivates the surface, significantly increasing its resistance to corrosion.

This adsorption process can be modeled by various isotherms, with the Langmuir adsorption isotherm often providing a good fit, indicating the formation of a monolayer of inhibitor on the steel surface.[5][9]

Detailed Experimental Protocol

This protocol provides a self-validating methodology for assessing inhibitor performance. Adherence to standards such as ASTM G106 for instrument verification is recommended to ensure data quality and comparability.[11][12][13][14][15]

Materials and Reagents

-

Working Electrode (WE): Carbon steel coupons (e.g., API 5L X65, N80, or mild steel) with a defined surface area (typically 1 cm²).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode (CE): Platinum wire or graphite rod with a surface area significantly larger than the WE.

-

Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution, prepared with deionized water.

-

Inhibitor: this compound.

-

Polishing Materials: Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit), alumina or diamond polishing suspension, and polishing cloths.

-

Cleaning Solvents: Deionized water, ethanol, and acetone.

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below.

Caption: Experimental workflow for EIS corrosion inhibition testing.

Step-by-Step Methodology

-

Working Electrode Preparation:

-

Causality: To ensure a reproducible and active surface, pre-existing oxide layers and scratches must be removed.

-

Mechanically grind the steel coupon with successively finer grades of SiC paper, from 240 to 1200 grit.

-

For a mirror finish, polish with a fine alumina or diamond suspension.

-

Rinse thoroughly with deionized water, degrease with ethanol, then acetone, and finally dry in a stream of warm air.

-

Immediately use the prepared electrode to prevent re-oxidation.

-

-

Solution Preparation:

-